N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine
Description
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]acetic acid |
InChI |
InChI=1S/C12H9NO4/c14-10(15)6-13-5-9-11(16)7-3-1-2-4-8(7)12(9)17/h1-5,16H,6H2,(H,14,15) |
InChI Key |
MUGMNOLRFGZXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
Equimolar quantities of ylide 1 and glycine (13) are suspended in dichloromethane (16 mL) and refluxed for 10 hours. The reaction progress is monitored by the decomposition of the orange ylide into a yellow solid. Post-reaction, the mixture is filtered, and the crude product is washed repeatedly with dichloromethane to yield 14 (N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine) in 37% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reactants | Ylide 1 , glycine (13) |
| Solvent | CH₂Cl₂ |
| Temperature | Reflux (~40°C) |
| Reaction Time | 10 hours |
| Yield | 37% |
| Melting Point | 188–191°C |
Characterization
The product is characterized by:
Mechanistic Insights
The reaction proceeds via initial attack of glycine’s amino group on the electrophilic carbon of the ylide, displacing iodobenzene. Subsequent tautomerization stabilizes the imine linkage, with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups enhancing stability.
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Purification Difficulty |
|---|---|---|---|---|
| Thermal Reaction | Reflux, CH₂Cl₂ | 37% | Moderate | Low (filtration) |
| Copper-Catalyzed | RT, CH₂Cl₂ | – | High | High (chromatography) |
The thermal method’s moderate yield stems from glycine’s limited solubility, leading to incomplete reaction. By contrast, copper catalysis, while efficient for aminoesters, remains untested for glycine and may require solvent optimization.
Alternative Synthetic Routes
Eschenmoser Coupling
Eschenmoser coupling, used to synthesize 3-(aminomethylidene)oxindoles, could be adapted by reacting 3-bromo-1,3-indanedione with thioglycolic acid derivatives. This method’s scalability (up to 97% yield in related systems) makes it a promising candidate for future exploration.
Challenges and Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of (((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Inden-dione vs. Phthalimide (Isoindol-dione) Derivatives
Core Structure :
- The target compound contains a five-membered inden-dione ring, whereas phthalimide derivatives (e.g., (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate) feature a six-membered isoindol-dione (phthalimide) system .
- The inden-dione’s smaller ring size introduces greater ring strain and a more planar geometry compared to the aromatic phthalimide system.
- Functional Groups: Phthalimide derivatives often incorporate nitrate esters or sulfonamide groups (e.g., compounds 1–6 in ), which are linked to mutagenicity and nitric oxide (NO)-donor capabilities .
Glycine-Linked vs. Non-Glycine Derivatives
- N-Phthaloylglycylglycine (): This compound shares a glycine linkage but is conjugated to a phthalimide group. The inden-dione core in the target compound may confer distinct electronic properties due to its conjugated diketone system .
Mutagenicity and NO-Donor Activity
- Phthalimide derivatives (e.g., compound 1 in ) exhibit mutagenic potency (0–4,803 revertants/μmol) in AMES tests, attributed to nitrate ester substituents .
Reactivity in Condensation and Cycloaddition
- The inden-dione’s electron-deficient diketone system enables participation in Knoevenagel condensations (e.g., ) and [3+2] cycloadditions (), similar to phthalimide derivatives.
- The glycine moiety may facilitate chelation or prodrug formation, expanding applications in medicinal chemistry.
Biological Activity
N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological contexts.
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol
CAS Number: [Not available in the provided sources]
Structural Characteristics: The compound features a diketone structure with an indene moiety, which is significant for its biological interactions.
Synthesis
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine typically involves the reaction of glycine with appropriate aldehydes or ketones under controlled conditions. The specific reaction conditions can significantly influence the yield and purity of the product.
Antibacterial Activity
Research indicates that compounds with similar structures to N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine exhibit notable antibacterial properties. For instance, derivatives of 1,3-dioxolanes have shown significant activity against various Gram-positive and Gram-negative bacteria. In a study assessing similar compounds:
- Staphylococcus aureus : MIC values ranged from 625 to 1250 µg/mL.
- Pseudomonas aeruginosa : Some derivatives displayed excellent activity with MIC values as low as 625 µg/mL against certain strains .
Antifungal Activity
The antifungal potential of related compounds has also been highlighted. In particular, derivatives showed significant antifungal activity against Candida albicans, with most tested compounds demonstrating effectiveness .
Summary of Biological Activities
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 625 - 1250 |
| Antibacterial | Pseudomonas aeruginosa | 625 |
| Antifungal | Candida albicans | Variable |
Case Studies
- Study on Antibacterial Activity : A group of synthesized 1,3-dioxolane derivatives was evaluated for their antibacterial efficacy against a range of bacterial strains. The results indicated that specific structural modifications enhanced antibacterial activity significantly .
- Antifungal Screening : A series of compounds were tested against C. albicans, showing that structural variations influenced antifungal potency. Most compounds demonstrated effective inhibition at concentrations below those typically required for standard antifungal agents .
The precise mechanism by which N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the diketone functionality may interact with bacterial enzymes or cellular components, disrupting metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
